
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is an organic compound that belongs to the class of phenylpropionic acids. These compounds are characterized by a phenyl group attached to a propionic acid moiety. This particular compound features additional substituents on the phenyl ring, including ethyl, hydroxymethyl, and methyl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of a substituted benzene ring followed by subsequent functional group transformations. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: Formation of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence intracellular signaling pathways, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.
Naproxen: Another NSAID with a similar structure but different substituents on the phenyl ring.
Uniqueness
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
属性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-[2-ethyl-4-(hydroxymethyl)-6-methylphenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7,14H,3-5,8H2,1-2H3,(H,15,16) |
InChI 键 |
STMFOFICBMTQNQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)CO)C)CCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
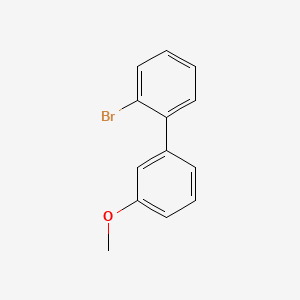

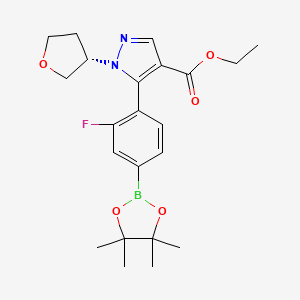
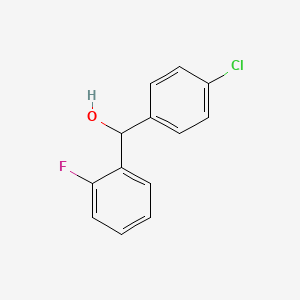
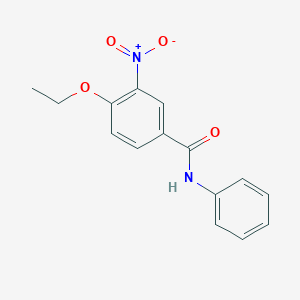
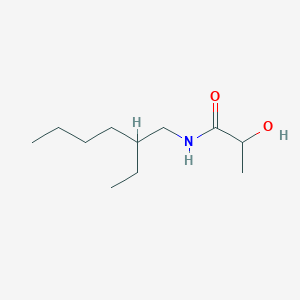

![N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B8345514.png)

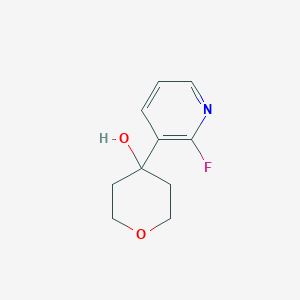
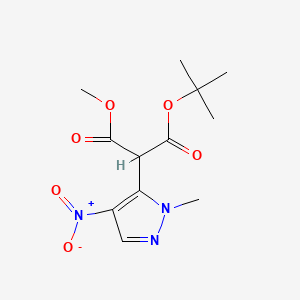
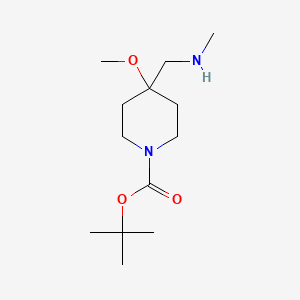
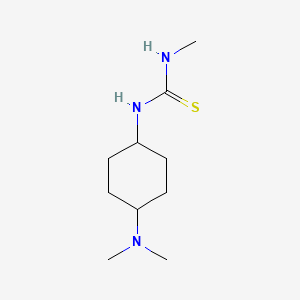
![3-Ethyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid](/img/structure/B8345569.png)
